

Spectroscopic and Synthetic Profile of 1-(Pyridin-4-ylmethyl)piperazine: A Technical Overview

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Compound of Interest

Compound Name: 1-(Pyridin-4-ylmethyl)piperazine

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This technical guide provides a detailed overview of the spectroscopic data for the compound **1-(Pyridin-4-ylmethyl)piperazine**, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible raw spectral data, this document focuses on presenting a foundational understanding through available data and outlining the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

Chemical Name: **1-(Pyridin-4-ylmethyl)piperazine** CAS Number: 62089-74-1 Molecular Formula: C₁₀H₁₅N₃ Molecular Weight: 177.25 g/mol

Spectroscopic Data Summary

While complete, publicly archived spectra for **1-(Pyridin-4-ylmethyl)piperazine** are not readily available, the following tables summarize the expected and reported spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.5	d	2H	Pyridine H-2, H-6
~7.3	d	2H	Pyridine H-3, H-5
~3.5	s	2H	Pyridinyl-CH ₂ -Piperazine
~2.9	t	4H	Piperazine N-CH ₂ (distal)
~2.4	t	4H	Piperazine N-CH ₂ (proximal)
~1.9 (variable)	br s	1H	Piperazine N-H

Predicted chemical shifts are based on standard values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~150.0	Pyridine C-2, C-6
~148.0	Pyridine C-4
~124.0	Pyridine C-3, C-5
~62.0	Pyridinyl-CH ₂ -Piperazine
~54.0	Piperazine C (proximal to CH ₂)
~46.0	Piperazine C (distal, with NH)

Predicted chemical shifts are based on standard values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300 - 3500	N-H stretch (Piperazine)
3000 - 3100	C-H stretch (Aromatic, Pyridine)
2800 - 3000	C-H stretch (Aliphatic, Piperazine, CH ₂)
~1600, ~1500	C=C and C=N stretch (Pyridine ring)
1400 - 1450	C-H bend (Aliphatic)
1100 - 1300	C-N stretch

Table 4: Mass Spectrometry Data

m/z Value	Ion Assignment
177.13	[M] ⁺ (Molecular Ion)
178.14	[M+H] ⁺ (Protonated Molecule)

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of **1-(Pyridin-4-ylmethyl)piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer.
- **Sample Preparation:** Approximately 10-20 mg of **1-(Pyridin-4-ylmethyl)piperazine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **¹H NMR Acquisition:** Proton NMR spectra are acquired using a standard pulse program. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are recorded with proton decoupling. A wider spectral width (0-200 ppm) is used. A larger number of scans and a longer relaxation delay

are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

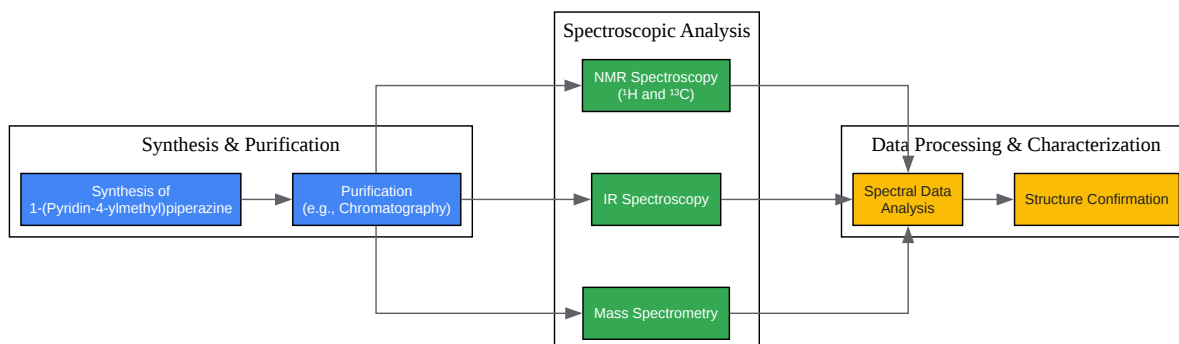
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** The sample is introduced into the ion source. For ESI, the solution is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

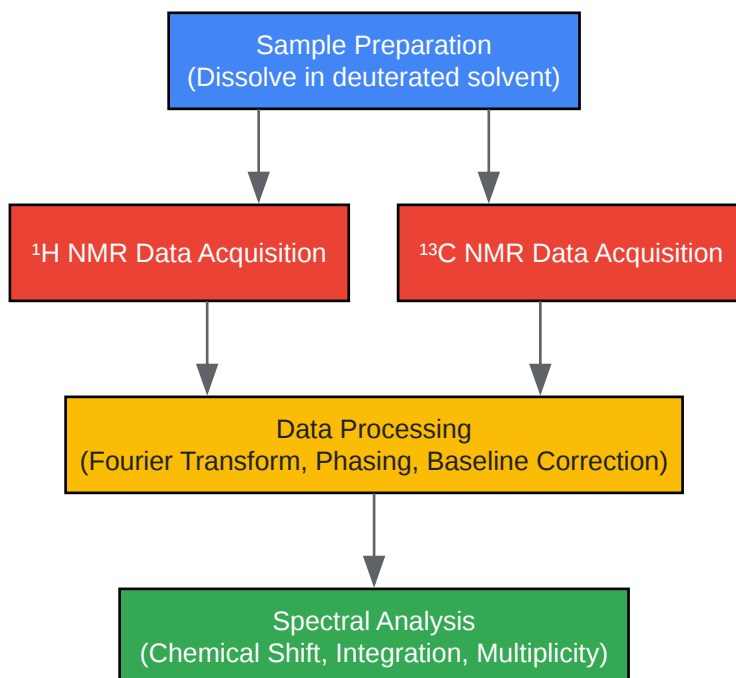
Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the spectroscopic characterization of **1-(Pyridin-4-ylmethyl)piperazine**.



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Caption: General workflow for the synthesis and spectroscopic analysis.



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Caption: Detailed workflow for NMR spectroscopic analysis.

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